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Compound of Interest

Compound Name: Methyl indole-4-carboxylate

Cat. No.: B560759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
indole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry

and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for
its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for Methyl indole-4-carboxylate are summarized in the
tables below, providing a clear reference for its structural features.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.48 brs N-H
7.93 d 7.5 H-5
7.59 d 8.1 H-7
7.34 t 3.0 H-2
7.23 t 7.7 H-6
7.19 br d 3.0 H-3
3.99 S -OCHs
Solvent: CDClIs, Frequency: 300 MHz
- 13 i
Chemical Shift (8) ppm Assignment
168.4 C=0
136.9 C-7a
127.6 C-3a
126.8 C-4
123.6 C-2
121.6 C-7
121.3 C-6
116.5 C-5
103.9 C-3
52.2 -OCHs
Solvent: CDCls, Frequency: 75 MHz
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Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Assignment
3355 N-H stretch

1699 C=0 stretch (ester)
1276 C-O stretch (ester)

Sample Preparation: Neat

Table 4: Mass Spectrometry Data
m/z

Assignment

175.18 [M]* (Molecular lon)

lonization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: A sample of Methyl indole-4-carboxylate (approximately 5-10 mg) is
dissolved in deuterated chloroform (CDClIs, approximately 0.7 mL) in a standard 5 mm NMR
tube.

 Instrumentation: Spectra are acquired on a 300 MHz (for *H) or 75 MHz (for 13C) NMR
spectrometer.

» 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of
CDCIs (6 7.26 ppm).
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e 13C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the
spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to
the solvent peak of CDClsz (6 77.16 ppm).

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected.

Infrared (IR) Spectroscopy

o Sample Preparation: As Methyl indole-4-carboxylate is a solid, a spectrum can be obtained
using the neat solid with an Attenuated Total Reflectance (ATR) accessory or by preparing a
KBr pellet. For the neat analysis, a small amount of the solid is placed directly on the ATR
crystal.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.

e Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is
then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically
recorded over a range of 4000-400 cm™1.

o Data Processing: The final spectrum is presented in terms of transmittance or absorbance
versus wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer via a Gas
Chromatograph (GC) to ensure separation from any impurities.

« lonization: Electron lonization (El) is employed, where the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on
their mass-to-charge ratio (m/z) by a mass analyzer.

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.
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Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like Methyl indole-4-carboxylate.
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Caption: Workflow for the spectroscopic characterization of Methyl indole-4-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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